molecular formula C8H5ClFN B1586448 5-chloro-4-fluoro-1H-indole CAS No. 376646-56-9

5-chloro-4-fluoro-1H-indole

Cat. No. B1586448
CAS RN: 376646-56-9
M. Wt: 169.58 g/mol
InChI Key: PUXLENMUVGGZNV-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1H-indole is a compound with the CAS Number: 376646-56-9 . It has a molecular weight of 169.59 and is a solid at room temperature .


Synthesis Analysis

Indole derivatives, including 5-chloro-4-fluoro-1H-indole, can be synthesized using various methods . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride .


Molecular Structure Analysis

The molecular structure of 5-chloro-4-fluoro-1H-indole consists of a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives, including 5-chloro-4-fluoro-1H-indole, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-1H-indole is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacology: 5-HT6 Receptor Ligands

5-Chloro-4-fluoro-1H-indole serves as a reactant in the preparation of ligands for the 5-HT6 receptor, which is a target for the development of drugs for neurological and psychiatric conditions .

Enzyme Inhibition: Tryptophan Dioxygenase Inhibitors

This compound is used to synthesize inhibitors for tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan, which plays a role in various biological processes including the immune response and gut health .

Cancer Research: Anticancer Immunomodulators

Researchers utilize 5-chloro-4-fluoro-1H-indole in the creation of pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators, offering a new approach to cancer treatment by modulating the immune system .

Antitumor Agents

The compound is also a reactant in the preparation of agents with antitumor properties, contributing to the development of new treatments for cancer .

Antibacterial Agents

It is used in synthesizing antibacterial agents, which are crucial in combating bacterial infections and developing new antibiotics .

Antiviral Activity

Derivatives of 5-chloro-4-fluoro-1H-indole have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, highlighting its potential in antiviral drug development .

Biofilm Inhibition

Halogenated indole derivatives, including those related to 5-chloro-4-fluoro-1H-indole, have shown efficacy in eradicating biofilm formation by E. coli and multidrug-resistant pathogens like Staphylococcus aureus .

Safety And Hazards

The safety information for 5-chloro-4-fluoro-1H-indole includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-chloro-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXLENMUVGGZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378609
Record name 5-chloro-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-fluoro-1H-indole

CAS RN

376646-56-9
Record name 5-chloro-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-4-fluoroindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there interest in synthesizing 5-chloro-4-fluoro-1H-indole-2-carboxylate?

A: This compound serves as a crucial building block for creating potent HIV-1 reverse transcriptase inhibitors, specifically indolyl arylsulfones (IASs). [, ] These IASs, particularly those with the 5-chloro-4-fluoro substitution on the indole ring, demonstrate significant activity against both wild-type HIV-1 reverse transcriptase and drug-resistant strains. [] Therefore, efficient synthesis of this intermediate is essential for developing new anti-HIV therapies.

Q2: What are the advantages of the synthetic routes described in the research for 5-chloro-4-fluoro-1H-indole-2-carboxylate?

A: The research highlights improved methods for synthesizing this compound. One study [] emphasizes a five-step process that avoids hazardous reagents like diazonium and azido compounds, minimizes the formation of regioisomers, and eliminates the need for chromatographic separations. Another study [, , ] focuses on optimizing the synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate by achieving regioselective halogenation and improving the yield of the desired isomer. This streamlined approach offers a more efficient and cost-effective route for large-scale production.

Q3: What is the significance of the 6-chloro-7-iodo-2(3H)-benzoxazolone byproduct mentioned in one of the studies? []

A: During the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, researchers identified 6-chloro-7-iodo-2(3H)-benzoxazolone as a significant byproduct in the iodination step. [] This finding was crucial because it led to the development of modified reaction conditions that successfully eliminated the formation of this byproduct in subsequent batches, thereby increasing the yield and purity of the desired indole intermediate.

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